molecular formula C25H20N2O2S B307694 5-(4-METHOXY-1-NAPHTHYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE

5-(4-METHOXY-1-NAPHTHYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE

Cat. No.: B307694
M. Wt: 412.5 g/mol
InChI Key: JTFOKZUSRYCGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-METHOXY-1-NAPHTHYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a naphthalene ring, a thiophene ring, and a pyrazolo[1,5-c][1,3]benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXY-1-NAPHTHYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The synthesis begins with the preparation of the 4-methoxy-1-naphthyl derivative through electrophilic aromatic substitution reactions.

    Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

    Construction of the Pyrazolo[1,5-c][1,3]benzoxazine Core: The final step involves the cyclization of the intermediate compounds to form the pyrazolo[1,5-c][1,3]benzoxazine core. This step may require specific conditions such as elevated temperatures and the presence of strong acids or bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXY-1-NAPHTHYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-METHOXY-1-NAPHTHYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-(4-METHOXY-1-NAPHTHYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    5-(4-METHOXY-1-NAPHTHYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: Similar structure but with a furan ring instead of a thiophene ring.

    5-(4-METHOXY-1-NAPHTHYL)-2-(2-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 5-(4-METHOXY-1-NAPHTHYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE imparts unique electronic properties, making it distinct from its analogs with furan or pyridine rings

Properties

Molecular Formula

C25H20N2O2S

Molecular Weight

412.5 g/mol

IUPAC Name

5-(4-methoxynaphthalen-1-yl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H20N2O2S/c1-28-22-13-12-18(16-7-2-3-8-17(16)22)25-27-21(19-9-4-5-10-23(19)29-25)15-20(26-27)24-11-6-14-30-24/h2-14,21,25H,15H2,1H3

InChI Key

JTFOKZUSRYCGRX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CC=CC=C21)C3N4C(CC(=N4)C5=CC=CS5)C6=CC=CC=C6O3

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3N4C(CC(=N4)C5=CC=CS5)C6=CC=CC=C6O3

Origin of Product

United States

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